molecular formula C18H17N3O3S B2792068 [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate CAS No. 1002046-05-0

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate

Cat. No.: B2792068
CAS No.: 1002046-05-0
M. Wt: 355.41
InChI Key: DVNHOJDVOIZAQK-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate is a synthetic organic compound featuring a benzothiazole core linked to a propenoate ester via an α,β-unsaturated carbonyl system. The structure integrates a 1-cyanocyclopentylamino group attached to the ethyl backbone, contributing to its unique stereoelectronic properties. The benzothiazole moiety, a bicyclic aromatic system with sulfur and nitrogen atoms, is known for its role in enhancing molecular interactions in medicinal and materials chemistry. The (E)-configuration of the propenoate group ensures spatial rigidity, which may influence binding affinity in biological systems or crystallographic packing .

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c19-12-18(9-3-4-10-18)21-15(22)11-24-17(23)8-7-16-20-13-5-1-2-6-14(13)25-16/h1-2,5-8H,3-4,9-11H2,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNHOJDVOIZAQK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)/C=C/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate, with the molecular formula C18H17N3O3S and a molecular weight of 355.41 g/mol, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including synthesis methods, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

C18H17N3O3S\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}

Biological Activity Overview

Research indicates that compounds containing benzothiazole moieties exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for various pharmacological effects.

Antimicrobial Properties

Benzothiazole derivatives have also been noted for their antimicrobial activity. A study indicated that compounds with similar structures exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital enzymatic pathways.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route is crucial for optimizing yield and purity for biological testing.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated similar benzothiazole derivatives for anticancer activity against various cell lines.Indicated potential cytotoxic effects warranting further exploration.
Study 2 Investigated antimicrobial properties of benzothiazole compounds.Showed significant activity against both Gram-positive and Gram-negative bacteria.
Study 3 Assessed the pharmacological profile of related compounds in vivo.Suggested promising therapeutic applications in treating infections and tumors.

While specific mechanisms for this compound are yet to be fully elucidated, related studies suggest that benzothiazoles may act through:

  • Inhibition of Enzymatic Activity : Compounds can inhibit key enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : They may trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Disruption of Membrane Integrity : Antimicrobial activity often results from compromising bacterial cell membranes.

Comparison with Similar Compounds

Compound A : [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate ()

  • Key Differences: Replaces the cyanocyclopentylamino group with a chromen-4-one system.
  • Implications :
    • The chromen system may enhance fluorescence properties compared to the target compound’s cyclopentyl group.
    • Increased aromaticity could improve thermal stability but reduce solubility in polar solvents .

Compound B : 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile ()

  • Key Differences: Substitutes the propenoate ester with a sulfanyl-enenitrile group. Introduces a 3,4-dimethylphenylamino substituent.
  • Implications: The sulfanyl group may confer redox activity or metal-binding capacity.

Analogues with Propenoate/Propenamide Systems

Compound C : Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] ()

  • Key Differences :
    • Replaces benzothiazole with a pyridinyl-pyrimidinyl system.
    • Includes a hydroxyl-dioxo-pyrimidine group.
  • Implications: The pyrimidine moiety may enable hydrogen bonding with biological targets (e.g., kinases).

Compound D : Ethyl 2-[2-[[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate ()

  • Key Differences: Substitutes benzothiazole with a benzodioxol-thiazole hybrid. Uses an ethyl acetate backbone instead of a cyanocyclopentylamino group.
  • Implications: The benzodioxol group may improve metabolic stability in vivo. Thiazole-acetate linkage could modulate lipophilicity compared to the target’s propenoate ester .

Comparative Data Table

Property Target Compound Compound A () Compound B ()
Core Structure Benzothiazole + propenoate Benzothiazole + chromen Benzothiazole + sulfanyl-enenitrile
Key Substituents 1-Cyanocyclopentylamino Phenylpropenoate 3,4-Dimethylphenylamino
Molecular Weight* ~387.4 g/mol ~403.4 g/mol ~365.5 g/mol
Polar Groups Ester, nitrile Ester, ketone Nitrile, sulfanyl
Likely Solubility Moderate in DMSO Low in water Low in polar solvents
Synthetic Route Not described Condensation/cyclization Thiol-ene reaction

*Calculated based on structural formulas.

Crystallographic and Computational Insights

The (E)-configuration of the propenoate group would likely yield planar geometry, amenable to density functional theory (DFT) modeling or X-ray diffraction studies .

Q & A

Q. What are the recommended synthetic routes for [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic Pathway : The compound can be synthesized via a multi-step process involving (i) condensation of 1-cyanocyclopentylamine with a chloroacetyl intermediate, followed by (ii) coupling with (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoic acid using carbodiimide-based activation (e.g., EDC/HOBt).
  • Optimization Strategies :
    • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation (e.g., Rf values in ethyl acetate/hexane 3:7) .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance coupling efficiency due to improved solubility of intermediates .
    • Temperature Control : Maintain reflux conditions (70–80°C) for aminolysis steps to minimize side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm the (E)-configuration of the propenoate moiety via coupling constants (J = 12–16 Hz for trans olefins) in 1H^1H-NMR .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., C20_{20}H18_{18}N3_3O3_3S: 404.1022 g/mol) .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction (if crystallizable) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Protocol :
    • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
    • Oxidative Stress Testing : Expose to H2_2O2_2 (0.1–1.0%) to simulate metabolic oxidation, analyzing by LC-MS for reactive intermediates .
    • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Data Reconciliation Framework :
    • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, discrepancies in IC50_{50} values may arise from off-target effects in cellular models .
    • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
    • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., benzothiazole binding to kinase domains) to explain potency variations .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., benzothiazole-binding proteins)?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}, koff_\text{off}) for protein-ligand interactions .
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
    • Fluorescence Quenching : Use tryptophan fluorescence to monitor conformational changes in target proteins .

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